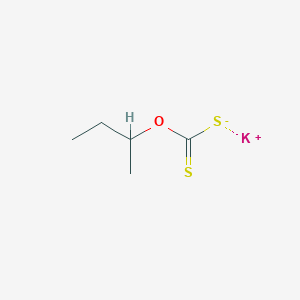

Potassium O-sec-butyl dithiocarbonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium O-sec-butyl dithiocarbonate, also known as potassium sec-butyl xanthate, is an organic sulfur compound with the molecular formula C5H11KOS2 and a molecular weight of 190.36 g/mol . This compound is commonly used in various industrial applications, particularly in the mining industry as a flotation agent for the extraction of metals .

准备方法

Potassium O-sec-butyl dithiocarbonate is typically synthesized through the reaction of carbon disulfide with sec-butyl alcohol in the presence of potassium hydroxide . The reaction proceeds as follows:

CS2+C4H9OH+KOH→C5H11KOS2+H2O

The reaction is carried out under controlled conditions, usually at a temperature range of 20-30°C, to ensure the efficient formation of the desired product . Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure product quality.

化学反应分析

Potassium O-sec-butyl dithiocarbonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides and other sulfur-containing compounds.

Reduction: It can be reduced to form thiols and other related compounds.

Substitution: This compound can participate in substitution reactions, where the sec-butyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Organic Chemistry

Potassium O-sec-butyl dithiocarbonate serves as a reagent in organic synthesis . Its ability to form stable complexes with metal ions is exploited in various chemical reactions, including:

- Froth Flotation : Used as a flotation agent for the extraction of metals such as copper, lead, and zinc from ores. Its selectivity for certain metal ions enhances the efficiency of the extraction process .

- Synthesis of Dithiocarbamates : Acts as a precursor for synthesizing other dithiocarbamate compounds, which are valuable in catalysis and metal complexation .

Biological Applications

In biological research, KOSB is utilized to study interactions between sulfur-containing compounds and biological molecules. It has potential applications in:

- Pharmaceutical Development : Investigated for its role in targeting sulfur-containing enzymes, which may lead to new therapeutic agents.

- Antimicrobial and Anticancer Studies : Dithiocarbamate derivatives have shown promise as antimicrobial and anticancer agents due to their ability to form stable complexes with transition metals that can influence biological activity .

Mining Industry

KOSB is predominantly used in the mining sector as a flotation collector. It enhances the separation of valuable minerals from ore through selective binding to metal ions:

| Metal | Application |

|---|---|

| Copper | Extracted using KOSB in froth flotation processes |

| Lead | Enhanced recovery rates due to selective interaction |

| Zinc | Efficient separation from other minerals |

Rubber and Polymer Industries

In the rubber industry, KOSB acts as a vulcanization agent , improving the elasticity and strength of rubber products. Additionally, it serves as a stabilizer in polymer production, contributing to the durability of materials .

Froth Flotation Efficiency

A study demonstrated that this compound significantly improved the recovery rates of copper from chalcopyrite ores compared to traditional flotation agents. The mechanism involved selective adsorption onto mineral surfaces, enhancing their hydrophobicity and promoting bubble attachment during flotation.

Antimicrobial Activity

Research published in PMC highlighted the potential of dithiocarbamate compounds, including KOSB derivatives, in inhibiting bacterial growth. The study found that these compounds could disrupt microbial cell membranes, leading to increased permeability and cell death .

作用机制

The mechanism of action of potassium O-sec-butyl dithiocarbonate involves its ability to interact with metal ions and form stable complexes. This property is particularly useful in the flotation process, where it helps to separate valuable metal ores from the surrounding material. The compound’s molecular structure allows it to bind selectively to metal ions, facilitating their extraction .

相似化合物的比较

Potassium O-sec-butyl dithiocarbonate is similar to other xanthates, such as potassium ethyl xanthate and potassium amyl xanthate. it is unique in its specific interaction with sec-butyl groups, which can influence its reactivity and selectivity in various applications . Other similar compounds include:

Potassium ethyl xanthate (C3H5KOS2): Used in similar applications but with different reactivity due to the ethyl group.

Potassium amyl xanthate (C6H13KOS2): Known for its use in the mining industry with a longer carbon chain influencing its properties.

生物活性

Potassium O-sec-butyl dithiocarbonate (KOSBDC) is a dithiocarbamate compound with the chemical formula C5H9KOS2. This compound has garnered attention in various fields due to its notable biological activities , particularly in antimicrobial, antitumor, and enzyme inhibition contexts. This article explores the biological activity of KOSBDC, supported by data tables, research findings, and case studies.

General Findings

KOSBDC and related dithiocarbamate compounds have shown significant antimicrobial properties . Studies indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the formation of stable complexes with metal ions, which interact with metalloenzymes in bacteria, leading to cellular damage and death .

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of KOSBDC compared to other dithiocarbamate derivatives:

Case Studies

- Antibacterial Activity Against E. coli : A study demonstrated that KOSBDC exhibited a significant inhibitory effect on E. coli growth with an MIC of 50 µg/mL. The compound's ability to form complexes with transition metals was noted as a crucial factor in its antibacterial efficacy .

- Antifungal Properties : In addition to its antibacterial effects, KOSBDC has been tested against various fungi. It showed moderate antifungal activity against species such as Aspergillus niger and Candida albicans, indicating its potential for broader antimicrobial applications .

Antitumor Activity

Recent research has also highlighted the potential antitumor effects of KOSBDC. Dithiocarbamates have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in tumor growth.

- Inhibition of Carbonic Anhydrases : KOSBDC has been identified as a potent inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in tumor progression and metastasis. The inhibition mechanism involves coordination with zinc ions in the enzyme's active site .

Research Findings

A study reported that KOSBDC demonstrated low micromolar activity against certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Enzyme Inhibition

KOSBDC's role as an enzyme inhibitor extends beyond carbonic anhydrases. It has been shown to affect various metalloproteins critical for microbial survival and proliferation.

Specific Enzyme Targets

- Carbonic Anhydrases : KOSBDC exhibits strong inhibition against multiple isoforms of carbonic anhydrases (hCA I, II, IX, and XII), making it a candidate for further development in treating conditions like glaucoma and certain cancers .

- Metalloenzymes : The compound's ability to form complexes with metal ions allows it to interfere with metalloenzyme functions critical for bacterial metabolism .

Safety and Toxicity Considerations

While KOSBDC shows promising biological activities, safety assessments are crucial for its potential therapeutic applications. Studies have indicated that dithiocarbamates can exhibit toxicity at high doses, necessitating careful evaluation during drug development processes.

Toxicity Data Summary

- Acute Toxicity : Animal studies have reported adverse effects at higher doses (e.g., rapid breathing and dermatitis) when administered potassium dithiocarbonates subcutaneously .

- Chronic Exposure Effects : Long-term exposure studies suggest potential liver and kidney damage at elevated concentrations, emphasizing the need for thorough toxicity profiling before clinical use .

属性

CAS 编号 |

141-96-8 |

|---|---|

分子式 |

C5H10KOS2 |

分子量 |

189.4 g/mol |

IUPAC 名称 |

potassium;butan-2-yloxymethanedithioate |

InChI |

InChI=1S/C5H10OS2.K/c1-3-4(2)6-5(7)8;/h4H,3H2,1-2H3,(H,7,8); |

InChI 键 |

RLDITDLPBDQPLD-UHFFFAOYSA-N |

SMILES |

CCC(C)OC(=S)[S-].[K+] |

手性 SMILES |

CCC(C)OC(=S)[S-].[K+] |

规范 SMILES |

CCC(C)OC(=S)S.[K] |

Key on ui other cas no. |

141-96-8 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。